molecular formula C13H16N2O B7778361 2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one CAS No. 901273-45-8

2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one

Cat. No.: B7778361
CAS No.: 901273-45-8
M. Wt: 216.28 g/mol
InChI Key: RDVWFLYMAPUPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Biochemical Analysis

Biochemical Properties

2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules underpins its biochemical significance .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased cell proliferation and survival. Additionally, it can alter gene expression profiles by interacting with transcription factors, thereby influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, it can induce changes in gene expression by interacting with DNA or RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its activity may diminish over time due to gradual degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cell proliferation and survival. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing toxicity. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, it can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via membrane transporters or bind to intracellular proteins that facilitate its distribution. These processes are essential for ensuring the compound reaches its target sites and exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA or RNA, influencing gene expression. Alternatively, it may accumulate in the cytoplasm to modulate signaling pathways. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using non-toxic catalysts and minimizing waste, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The phenyl and butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-5-phenyl-2,4-dihydro-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

IUPAC Name

2-butyl-5-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-3-9-15-13(16)10-12(14-15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVWFLYMAPUPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254400
Record name 2-Butyl-2,4-dihydro-5-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901273-45-8
Record name 2-Butyl-2,4-dihydro-5-phenyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=901273-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-2,4-dihydro-5-phenyl-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.